2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide
Description
2-Chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a hydrazide derivative featuring a pyrrolidinone core substituted with a 4-phenoxyphenyl group and a 2-chlorobenzohydrazide moiety.
Properties
Molecular Formula |
C23H18ClN3O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C23H18ClN3O4/c24-19-9-5-4-8-18(19)22(29)26-25-20-14-21(28)27(23(20)30)15-10-12-17(13-11-15)31-16-6-2-1-3-7-16/h1-13,20,25H,14H2,(H,26,29) |
InChI Key |
ZZFBUBBDHMICGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenoxyphenyl group is introduced via a nucleophilic substitution reaction, while the benzohydrazide moiety is added through a condensation reaction with hydrazine derivatives. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Bromo-N'-[2,5-Dioxo-1-(4-Phenoxyphenyl)Pyrrolidin-3-yl]Benzohydrazide (Y020-5914)
- Structural Difference : Bromine replaces chlorine at the benzohydrazide aromatic position.
- Key Properties: Molecular Weight: 480.32 g/mol (vs. ~436.85 g/mol for the chloro analog, estimated based on halogen atomic mass difference). logP: 2.826 (slightly higher than the chloro analog due to bromine’s higher lipophilicity). Solubility: LogSw = -3.73 (indicating poor aqueous solubility). Hydrogen Bonding: 8 acceptors, 2 donors, polar surface area = 74.44 Ų .
Impact of Halogen Substitution :
- Chlorine offers a balance between lipophilicity and metabolic stability.
Aryl-Substituted Pyrrolidinone Derivatives
N'-(2,5-Dioxo-1-(m-Tolyl)Pyrrolidin-3-yl)Isonicotinohydrazide (3C) and N'-(2,5-Dioxo-1-(o-Tolyl)Pyrrolidin-3-yl)Isonicotinohydrazide (4C)
- Structural Differences: 3C: m-Tolyl (meta-methylphenyl) substituent on pyrrolidinone. 4C: o-Tolyl (ortho-methylphenyl) substituent.
- Key Properties :
Comparison with Target Compound :
- The 4-phenoxyphenyl group in the target compound introduces steric bulk and electronic effects distinct from methyl-substituted aryl groups. Phenoxy groups may enhance π-π stacking interactions in biological targets compared to methyl groups.
Methoxy and Chlorophenyl Variants
N-[1-(2-Chlorophenyl)-2,5-Dioxopyrrolidin-3-yl]-2-Methoxy-N'-(Phenylcarbonyl)Benzohydrazide
- Structural Features : Combines 2-chlorophenyl and 2-methoxybenzoyl groups.
- Chlorine at the ortho position (vs. para in the target compound) may influence conformational flexibility .
Electronic Effects :
- Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) modulate electronic environments, affecting hydrogen bonding and charge distribution.
Physicochemical and Structural Data Comparison
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on halogen substitution trends.
Biological Activity
2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a complex organic compound that has garnered interest due to its potential biological activities. The compound features a unique structural arrangement, including a benzohydrazide moiety linked to a pyrrolidine ring, which is further substituted with a phenoxyphenyl group and a dioxo functionality. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Characteristics
The molecular structure of 2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide can be represented as follows:
This structure contributes to its chemical reactivity and potential interactions with biological targets. The presence of the chloro group and the dioxo functionalities enhances its reactivity, which may play a critical role in its biological activity.
Biological Activity
Research indicates that compounds similar to 2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that related compounds can inhibit tumor cell proliferation by interfering with DNA synthesis and repair mechanisms. For instance, hydrazides and diketones often demonstrate cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structural motifs have been noted for their antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that derivatives of benzohydrazide can significantly reduce the viability of various cancer cell lines. For example, a derivative showed an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer properties.
- Antimicrobial Action : A comparative study evaluated the antimicrobial activity of several hydrazone derivatives against MRSA. The results indicated that compounds with similar functional groups to 2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL.
Mechanistic Insights
The biological activity of 2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide can be elucidated through molecular docking studies. These studies suggest that the compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance mechanisms. For instance:
- Enzyme Inhibition : Molecular docking simulations indicate a strong binding affinity to topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.
- Receptor Interaction : The compound may also act on G-protein coupled receptors (GPCRs), influencing signaling pathways associated with cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
